Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

AKN-028 vs AC220: FLT3 Inhibitor Profile at a

Glance

Author: Smolecule Technical Support Team. Date: February 2026

Cat. No.: S548021

Compound Focus: Akn-028

CAS No.: 1175017-90-9

Get Quote

The table below summarizes the key characteristics of both inhibitors based on the retrieved scientific

literature.
Feature AKN-028 AC220 (Quizartinib)
Inhibitor Novel compound from 2-aminopyrazine TKI Second-generation [2]
Generation group [1]

Reported FLT3
ICso0

Selectivity

Key Mechanisms

Synergy with
Chemo

~6 nM [1]

Potent against FLT3 and KIT [1]; activity in AML
cell lines irrespective of FLT3 mutation status in
initial screen [1]

Inhibition of FLT3 autophosphorylation; induction
of apoptosis via caspase-3 activation [1]

Synergistic with cytarabine & daunorubicin [1]

Low nanomolar potency
(uniquely potent) [2]

Exceptional kinase selectivity
[2]
Highly potent and selective

inhibition of FLT3 [2]

Information not available in
search results
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Feature AKN-028 AC220 (Quizartinib)

Preclinical In High oral bioavailability; antileukemic effect in Efficacious in animal models at

Vivo Efficacy mouse models with no major toxicity reported [1]  low oral doses (1 mg/kg, once
daily) [2]

Development Preclinical candidate (clinical trials ongoing as of  Advanced clinical

Status 2012) [1] development; FDA-approved
for AML [3]

Detailed Experimental Data and Protocols

For a rigorous comparison, here is a summary of the key experimental findings and the methodologies used

to generate them.

Cellular Potency and Viability Assays

¢ Methodology: The cytotoxicity and anti-proliferative effects of these inhibitors are typically measured
using cell viability assays (e.g., CellTiter-Glo) on FLT3-mutant AML cell lines (like MV4-11 and MOLM-
13) after 48-72 hours of drug exposure. The ICso (half-maximal inhibitory concentration) is then
calculated from the dose-response curves [1] [3].
¢ Findings:
o AC220 demonstrated excellent potency in cellular assays, consistent with its biochemical
profile [2].
o AKN-028 showed cytotoxic activity in a panel of five AML cell lines, with an ICso of 1 pM in
primary AML samples (n=15). Interestingly, this initial activity did not correlate with the FLT3
mutation status of the samples [1].

Mechanism of Action Studies

e Methodology: To confirm on-target engagement, researchers analyze the inhibition of FLT3
autophosphorylation and its downstream signaling pathways (e.g., STAT5, AKT, ERK) via
immunoblotting (Western blot). Apoptosis is measured using Annexin V/PI staining and flow
cytometry, while cell cycle arrest is assessed by propidium iodide staining [1] [3].

¢ Findings:
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o AKN-028 caused dose-dependent inhibition of FLT3 autophosphorylation and induced
apoptosis in MV4-11 cells by activating caspase-3 [1].

Combination Therapy Studies

¢ Methodology: The potential for synergy with standard chemotherapy drugs is tested by administering
the FLT3 inhibitor and the chemotherapeutic agent (e.g., cytarabine) simultaneously or sequentially.
The combination effect is analyzed using software like CalcuSyn to determine the Combination Index
(Cn [1].
¢ Findings:
o AKN-028 demonstrated synergistic activity when combined with cytarabine or daunorubicin.
The synergy was observed when the drugs were added simultaneously or when chemotherapy
was administered 24 hours before AKN-028 [1].

In Vivo Efficacy

¢ Methodology: Preclinical efficacy is evaluated in mouse models of leukemia (e.g., mice transplanted
with FLT3-ITD-driven cell lines like MOLM-13). The compounds are administered orally, and key
outcomes include mouse survival, leukemia burden, and overall tolerability of the drug [1] [3].
¢ Findings:
o AC220 was effective at very low oral doses (1 mg/kg once daily) in animal models [2].
o AKN-028 demonstrated high oral bioavailability and an antileukemic effect in primary AML and
MV4-11 cell mouse models, with no major toxicity reported in the study [1].

FLT3 Signaling and Inhibitor Mechanism

The following diagram illustrates the FLT3 signaling pathway in AML and the site of action for TKIs like
AKN-028 and AC220.
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Interpretation of the Comparative Data

e For aresearcher, the data suggests that while AC220 (quizartinib) is a highly selective and potent
second-generation inhibitor that has successfully transitioned to clinical use, AKN-028 represents an
interesting preclinical candidate with a potentially broader mechanism of action. AKN-028's reported
activity in AML cell lines regardless of FLT3 mutation status and its synergy with standard
chemotherapeutics are particularly noteworthy findings that may warrant further investigation [1].

e The information from the search results is primarily preclinical. AC220 has a more extensive
development pathway, documented in clinical trials and regulatory approval, which is a critical
differentiator not fully reflected in the basic science data alone [3].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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